Oxaldehyde;urea

Description

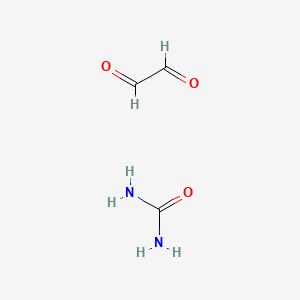

Structure

2D Structure

Properties

CAS No. |

92908-38-8 |

|---|---|

Molecular Formula |

C3H6N2O3 |

Molecular Weight |

118.09 g/mol |

IUPAC Name |

oxaldehyde;urea |

InChI |

InChI=1S/C2H2O2.CH4N2O/c3-1-2-4;2-1(3)4/h1-2H;(H4,2,3,4) |

InChI Key |

ZQUAGYUZGXDEIA-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C=O.C(=O)(N)N |

Related CAS |

53037-34-6 |

Origin of Product |

United States |

Synthetic Methodologies for Oxaldehyde Urea Adducts and Oligomers

Direct Condensation Approaches for Urea-Glyoxal Systems

The most straightforward method for producing urea-glyoxal (UG) products is the direct condensation of the two primary reactants. The reaction conditions, particularly pH, are critical in directing the pathway of the condensation and determining the structure and properties of the resulting oligomers and polymers.

The synthesis of urea-glyoxal (UG) resins is frequently conducted under weak acidic conditions, typically at a pH range of 4 to 5. researchgate.netresearchgate.net This environment facilitates a series of acid-catalyzed addition reactions that are fundamental to the formation of the polymer network. Theoretical investigations using density functional theory (DFT) have shown that the reaction mechanism under these conditions primarily involves the interaction of urea (B33335) with protonated forms of glyoxal (B1671930). researchgate.netresearchgate.net In aqueous acidic solutions, glyoxal exists in equilibrium with its hydrated forms, and the key reactive species are protonated glyoxal (p-G) and protonated 2,2-dihydroxyacetaldehyde (p-G1). researchgate.netglobethesis.com

The reaction proceeds via a nucleophilic attack of the amino groups of urea on these protonated aldehyde species. acs.org This leads to the formation of crucial carbocation reactive intermediates, such as C-p-UG and C-p-UG1, and subsequently, stable hydroxyl compounds like UG and UG1. researchgate.netresearchgate.net These initial adducts play a pivotal role in the subsequent condensation and polymerization steps that form the final UG resin. researchgate.net The synthesis is typically achieved by adjusting the pH with an acid, such as formic acid or hydrochloric acid, and applying heat to drive the reaction. mdpi.comacs.org

Table 1: Representative Reaction Conditions for Direct Urea-Glyoxal Condensation under Weak Acid

| Reactants | pH Range | Catalyst/pH Adjuster | Temperature (°C) | Duration (h) | Key Findings | Source |

|---|---|---|---|---|---|---|

| Glyoxal, Urea | 4-5 | Formic Acid | 90 | 1 | Synthesis of Monomethylolurea–Glyoxal (MMU-G) resins with good storage stability. | researchgate.netacs.org |

| Glyoxal, Urea | 4-5 | 30% NaOH solution (initial adjustment) | 75 | 2-3 | Preparation of UG resin for wood-based panels. | nih.gov |

| Glyoxal, Urea | 4.5 | Not specified | 90 | 1 | Synthesis of Hexamethylenediamine-urea-glyoxal (HUG) resins. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The pH of the reaction medium is a paramount factor that governs the reaction kinetics, pathways, and the final chemical structure of the urea-glyoxal products. Both acidic and alkaline conditions can be utilized, each favoring the formation of different intermediates and final structures.

Under acidic conditions , the reaction is catalyzed by protons (H+), which activate the glyoxal molecule for nucleophilic attack as described previously. researchgate.net This environment generally promotes the formation of methylene (B1212753) bridges, leading to cross-linked networks. researchgate.net However, the degree of acidity is important; for instance, a multi-stage process has been patented where an initial reaction at a very slightly acidic pH of 6.2-6.7 is followed by a more acidic stage at pH 2.0-3.0 to continue the condensation. google.com

Conversely, alkaline conditions (e.g., pH ~10) also facilitate the reaction between urea and glyoxal. mdpi.comunirioja.es In urea-formaldehyde systems, alkaline catalysis is known to favor the formation of methylol (hydroxymethyl) groups. researchgate.net By analogy, in the urea-glyoxal system, basic conditions can favor the formation of hydroxylated intermediates. For example, the synthesis of 4,5-dihydroxy-2-imidazolidinone, a key cyclic adduct, is achieved by reacting urea and glyoxal at a pH adjusted to 10 with sodium hydroxide. mdpi.com The choice of pH can be strategic; in some co-condensation reactions, the initial urea-glyoxal reaction is performed under alkaline conditions before a second step under acidic conditions after the addition of another monomer like tannin. unirioja.es

The catalytic effect is evident across the pH scale. The rate of formation for key intermediates often shows a minimum in the near-neutral pH range (4.5-8), which demonstrates that the reaction is catalyzed by both H+ and OH− ions. researchgate.net Furthermore, the addition of catalysts like acidic ionic liquids can significantly lower the pH of the resin mixture, which in turn accelerates the gel time and curing process. nih.govresearchgate.net

Table 2: Effect of pH on Urea-Glyoxal Reaction Systems

| pH Condition | Primary Effect | Favored Products/Intermediates | Example Application/System | Source |

|---|---|---|---|---|

| Weakly Acidic (4-5) | H+ catalysis | Protonated glyoxal intermediates, carbocations, leading to polymer networks. | Standard synthesis of UG resins for wood adhesives. | researchgate.netnih.gov |

| Strongly Acidic (2.0-3.0) | Further condensation | More cross-linked condensation products. | Part of a multi-stage process for textile reactants. | google.com |

| Weakly Alkaline (~7.5) | Stabilization | Used as a final step to cool the reaction mixture and ensure stability. | Preparation of UG resin. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Reaction under Weak Acidic Conditions

Pre-polymerization Strategies for Enhanced Oligomer Formation

A significant challenge in the synthesis of urea-glyoxal resins is achieving a high degree of polymerization. researchgate.nettechscience.com Direct condensation often yields oligomers of low molecular weight, which can result in poor mechanical properties and water resistance in the final application. researchgate.netresearchgate.net To address this limitation, pre-polymerization strategies have been developed where urea is first converted into a more complex precursor before it is reacted with glyoxal.

One effective pre-polymerization strategy involves the initial synthesis of a polyurea precursor. techscience.com This is achieved by reacting urea with a diamine, such as hexamethylene diamine. researchgate.netresearchgate.net The reaction creates a polyurea polymer, sometimes referred to as HU, which already possesses a certain degree of polymerization before the introduction of the glyoxal cross-linker. techscience.com This initial polymerization step, which can involve a deamination reaction, is designed to build a more substantial molecular backbone. researchgate.net In one method, urea and hexamethylene diamine are reacted at an elevated temperature (e.g., 160°C) to obtain a solid white polyurea. researchgate.net

Once the polyurea precursor is synthesized, it is subsequently reacted with glyoxal in a condensation step. techscience.com The pre-formed polyurea (HU) is dissolved in an aqueous glyoxal solution, typically under weakly acidic conditions (e.g., pH 4.5) and heated to complete the reaction. researchgate.net This results in a novel resin, such as hexamethylenediamine-urea-glyoxal (HUG) polycondensation resin. researchgate.nettechscience.com This two-step approach leads to a final polymer with a higher degree of polymerization compared to direct condensation methods. techscience.com Research findings show that the resulting HUG resins exhibit significantly improved bonding performance and water resistance, making them more suitable for demanding applications like wood adhesives. researchgate.nettechscience.com

Table 3: Performance of Plywood Bonded with HUG Resin (Pre-polymerization Method)

| Resin Type | H/U Molar Ratio | Dry Shear Strength (MPa) | Wet Shear Strength (24h soak) (MPa) | Wet Shear Strength (63°C hot water) (MPa) | Source |

|---|---|---|---|---|---|

| HUG | 1 | 1.18 | 1.70 | 0.92 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Synthesis of Polyurea Precursors via Deamination

Co-Condensation Reactions with Auxiliary Monomers

To further modify and enhance the properties of urea-glyoxal resins, a third monomer can be introduced into the reaction system. This co-condensation approach allows for the creation of hybrid polymers with tailored characteristics, such as improved strength, water resistance, or lower formaldehyde (B43269) emissions in systems where it is partially used.

Common auxiliary monomers include:

Formaldehyde: Glyoxal can be used in conjunction with formaldehyde and urea to produce glyoxal-urea-formaldehyde (GUF) co-condensed resins. globethesis.comgoogle.com Due to the higher nucleophilic reactivity of formaldehyde compared to glyoxal, urea tends to react first with formaldehyde to form intermediates like monomethylolurea (MMU). globethesis.com Glyoxal then reacts with the remaining urea and the MMU intermediates. globethesis.com This approach can improve the degree of polymerization compared to pure UG resins. researchgate.net

Tannins: These naturally occurring polyphenols can be co-polycondensed with urea and glyoxal. unirioja.es The reaction is typically carried out under acidic conditions, where the tannin, glyoxal, and urea react to form a tannin-glyoxal-urea (TGU) resin with a robust chemical network. unirioja.es

Melamine (B1676169): Melamine can be incorporated into glyoxal-monomethylolurea (G-MMU) systems. researchgate.net The addition of melamine has been shown to increase the bonding strength of the resulting resin. researchgate.net

Cyclic Ureas and Polyols: Glyoxal can be reacted with cyclic ureas (such as pyrimidone derivatives) and polyols (like ethylene (B1197577) glycol or propylene (B89431) glycol) to create condensates that serve as effective crosslinking agents. googleapis.com

Integration of Phenolic Derivatives (e.g., Tannins) in Urea-Glyoxal Networks

The incorporation of phenolic derivatives, particularly renewable materials like tannins, into urea-glyoxal (GU) networks represents a significant advancement in the development of environmentally friendly thermosetting resins. This approach aims to reduce reliance on formaldehyde and enhance the performance properties of the resulting polymers, such as mechanical strength and water resistance. The synthesis typically involves a co-polycondensation reaction where a pre-formed glyoxal-urea adduct reacts with the tannin. researchgate.net

The process generally begins with the reaction of glyoxal and urea under controlled pH and temperature to form a glyoxal-urea (GU) resin. acs.org Subsequently, a tannin, such as mimosa tannin (MT), is introduced into the system. The reaction is often carried out under acidic conditions, which facilitates the electrophilic substitution on the electron-rich aromatic rings of the tannin. unirioja.es Specifically, the highly reactive positions 6 and 8 of the A ring in the flavonoid structure of condensed tannins are susceptible to electrophilic attack. ubiobio.cl

Characterization using Fourier-transform infrared spectroscopy (FTIR) and electrospray ionization mass spectrometry (ESI-MS) has confirmed the successful reaction between tannin, glyoxal, and urea. unirioja.esubiobio.cl FTIR analysis reveals changes in the spectral features upon incorporation of tannin, while ESI-MS has been instrumental in identifying the various oligomeric species formed during the co-polymerization. These analyses indicate that the –(OH)CH–NH– group is primarily involved in the cross-linking of the tannin-glyoxal-urea (TGU) network. unirioja.esubiobio.cl The formation of these complex structures leads to a high molecular weight condensate with improved mechanical properties. acs.org

A general synthetic protocol for a tannin-glyoxal-urea resin is outlined in the table below, based on findings from studies on TGU-bonded materials. unirioja.es

| Parameter | Value/Condition | Reference |

|---|---|---|

| Glyoxal/Urea (G/U) Molar Ratio | 2 | unirioja.es |

| Initial GU Reaction Temperature | 80 °C | ubiobio.cl |

| Initial GU Reaction Time | 30 min | ubiobio.cl |

| Initial GU Reaction pH | 10 (adjusted with 40% NaOH solution) | ubiobio.cl |

| Tannin Addition Temperature | 60 °C | ubiobio.cl |

| Tannin Reaction Time | 30 min under continuous stirring | ubiobio.cl |

| Final pH Adjustment (for TGU1 resin) | 3 (using 30% p-TSA solution) | ubiobio.cl |

The resulting TGU resins exhibit a more robust chemical network structure compared to their phenol-formaldehyde counterparts, leading to enhanced heat resistance and mechanical properties. ubiobio.cl The successful integration of tannins into the urea-glyoxal network not only provides a greener alternative to traditional resins but also offers a pathway to high-performance materials derived from renewable resources.

Formation of Multicomponent Oxaldehyde-Urea-Based Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, which often contains the structural elements of all the starting materials. acs.org Oxaldehyde (glyoxal) and urea, or its derivatives, are versatile building blocks in MCRs for the synthesis of a variety of compounds, particularly heterocyclic structures. rsc.orgbeilstein-journals.org These one-pot syntheses are advantageous due to their atom economy, reduced waste generation, and simplified purification procedures. rsc.org

One notable example is the synthesis of urea-substituted 2-arylfurans. In a one-pot, three-component reaction, an aryl glyoxal, cyanamide (B42294) (a urea derivative), and various carbo- and heterocyclic enols can be reacted under reflux conditions in the presence of a base like triethylamine (B128534) to yield the desired furan (B31954) derivatives. rsc.org This approach highlights the utility of glyoxal's bifunctional nature in constructing complex molecular architectures.

Another significant MCR involving urea is the Biginelli reaction, which is an acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones (DHPMs). beilstein-journals.orgscielo.br While the classic Biginelli reaction typically employs simple aldehydes, variations using glyoxal derivatives or other components can lead to a diverse range of heterocyclic compounds. The reaction mechanism is believed to proceed through the initial formation of an iminium intermediate from the aldehyde and urea, which then acts as an electrophile. beilstein-journals.org

The table below summarizes key aspects of representative multicomponent reactions involving oxaldehyde and urea-based starting materials.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Synthesis of Urea-Substituted 2-Arylfurans | Aryl glyoxal, cyanamide, heterocyclic enols | Triethylamine, acetonitrile, reflux | Urea-substituted 2-arylfurans | rsc.org |

| Biginelli Reaction | Aldehyde, β-ketoester, urea | Acid catalyst (e.g., HCl, Lewis acids), reflux | Dihydropyrimidinones (DHPMs) | beilstein-journals.orgscielo.br |

| Synthesis of Tetrahydroimidazo[4,5-d]imidazole-2,5-diones | Glyoxal, urea | Acidic conditions | Glycoluril | ontosight.ai |

The versatility of oxaldehyde and urea in MCRs provides a powerful tool for the efficient synthesis of complex molecules with potential applications in various fields of chemistry. The ability to construct diverse molecular scaffolds in a single, atom-economical step underscores the significance of this synthetic approach.

Elucidation of Reaction Mechanisms and Kinetic Pathways

Initial Addition Reactions of Urea (B33335) with Glyoxal (B1671930) and its Protonated Forms

The initial steps of the reaction between urea and glyoxal are characterized by the addition of urea to the carbonyl groups of glyoxal. However, the reactivity of the species in the aqueous solution is highly dependent on pH.

Under weakly acidic conditions, the reaction between urea and various forms of glyoxal leads to the formation of important hydroxyl compounds. researchgate.net Quantum chemical calculations have identified UG and UG1 as key hydroxyl products that play a significant role in the subsequent formation of the UG resin. researchgate.netcqvip.com These compounds are formed from the addition reactions involving urea and protonated forms of glyoxal. researchgate.net

In an aqueous solution, the aldehyde groups of glyoxal can become hydrated, forming 2,2-dihydroxyacetaldehyde (G1) and bis-hemidiol (G2). researchgate.net Under acidic conditions, glyoxal and its hydrated forms are easily protonated. researchgate.netresearchgate.net This protonation is a critical step, as the resulting species—protonated glyoxal (p-G), protonated 2,2-dihydroxyacetaldehyde (p-G1), and protonated bis-hemidiol (p-G2)—are much more reactive towards nucleophilic attack by urea. researchgate.netacs.org Studies indicate that the direct addition reaction of urea with unprotonated glyoxal (G) and 2,2-dihydroxyacetaldehyde (G1) is difficult to occur. globethesis.com Therefore, the reaction mechanism is predominantly governed by the reactions of urea with these protonated derivatives. researchgate.net

Formation of Hydroxyl Compounds (e.g., UG, UG1)

Nucleophilic Attack and Carbon-Nitrogen Bond Formation

The formation of the crucial carbon-nitrogen bonds in the urea-glyoxal system proceeds via nucleophilic attack of the nitrogen atoms in urea on the electrophilic carbon atoms of the protonated glyoxal species.

The reaction process is believed to occur through S_N-type mechanisms involving hydrated or protonated species. rsc.org The protonation of the glyoxal carbonyl or its hydrated hydroxyl groups makes them better leaving groups (as water), facilitating a nucleophilic substitution (S_N1) type reaction. youtube.com In an S_N1 mechanism, the rate-determining step is the formation of a carbocation intermediate after the departure of the leaving group. masterorganicchemistry.com The resulting planar carbocation is then attacked by the nucleophile (urea). masterorganicchemistry.comsinica.edu.tw This proton-mediated activation is essential for the reaction to proceed efficiently. youtube.com

Theoretical studies have confirmed the formation of key carbocation reactive intermediates during the reaction under weak acid conditions. researchgate.netglobethesis.com The addition of urea to protonated glyoxal (p-G) and protonated 2,2-dihydroxyacetaldehyde (p-G1) leads to the formation of C-p-UG and C-p-UG1, respectively. researchgate.netglobethesis.com Similarly, when derivatives like dimethylol urea (DMU) are used, the corresponding carbocation intermediates C-p-G-DMU and C-p-G1-DMU are formed. globethesis.comresearchgate.net These carbocations are highly reactive and are essential for the subsequent chain-building and cross-linking reactions. acs.orgglobethesis.com

| Precursors | Resulting Carbocation Intermediates | Reference |

| Urea (U) + Protonated Glyoxal (p-G) | C-p-UG | globethesis.com |

| Urea (U) + Protonated 2,2-dihydroxyacetaldehyde (p-G1) | C-p-UG1 | globethesis.com |

| Dimethylol urea (DMU) + Protonated Glyoxal (p-G) | C-p-G-DMU | globethesis.com |

| Dimethylol urea (DMU) + Protonated 2,2-dihydroxyacetaldehyde (p-G1) | C-p-G1-DMU | globethesis.com |

| Monomethylol urea (MMU) + Protonated Glyoxal (p-G) | C-p-G-MMU | acs.org |

| Monomethylol urea (MMU) + Protonated 2,2-dihydroxyacetaldehyde (p-G1) | C-p-G1-MMU | acs.org |

Proton-Mediated S_N1 Nucleophilic Attack Mechanisms

Polycondensation and Oligomerization Processes

Following the initial addition reactions and the formation of reactive intermediates, polycondensation and oligomerization processes occur, leading to the formation of the final resin structure. These reactions involve the linking of the initial monomeric and dimeric units into larger oligomers and eventually a cross-linked polymer network. cnrs.frresearchgate.net The condensation stage involves the formation of C-N-C and C-O-C chemical bonds. globethesis.com

Under acidic conditions and with an excess of urea, the polymerization can lead to the formation of trimers, tetramers, and even pentamers, resulting in both linear and branched structures. rsc.org The reaction of the carbocation intermediates with other urea or oligomer molecules builds the polymer backbone. sinica.edu.tw The structure of the final resin can be complex, containing various heterocyclic rings, as well as C=N, C-O-C, and N-C-N linkages. researchgate.net Aldol-type condensation of glyoxal can also occur, which may form linear oligomers with hydrophilic hydroxyl groups. researchgate.nettechscience.com

Research using mass spectrometry has identified various oligomeric structures formed during the co-polycondensation of tannin, glyoxal, and urea, confirming the complex nature of the polymerization process. unirioja.es

| Oligomer Type | Proposed Structure/Reaction | Conditions/Observations | Reference |

| Dimers | Structures 6a, 6d | Formed at pH 6 or 9 at 60 °C | rsc.org |

| Trimers, Tetramers, Pentamers | Structures 6e, 6f, 6g, 6h, 6i | Formed in the presence of acid catalyst and excess urea | rsc.org |

| Branched Oligomers | Structures 6g, 6i | Formed under acidic conditions | rsc.org |

| Tannin-Glyoxal-Urea Adducts | Positive ions at m/z 701 ((M+Na)⁺) | Confirmed reaction between all three components | unirioja.es |

Stepwise Formation of Monomeric, Dimeric, and Trimeric Units

The initial and most fundamental step in the oxaldehyde-urea reaction is the formation of a cyclic monomeric adduct. Subsequent reactions lead to the creation of dimeric and trimeric species through the condensation of these initial units.

The primary reaction involves a cyclocondensation of one molecule of urea with one molecule of oxaldehyde to form 4,5-dihydroxy-2-imidazolidinone. mdpi.com This monomer exists as both cis and trans diastereomers, which can be distinguished by techniques such as NMR spectroscopy. The reaction can be catalyzed by both acids and bases. mdpi.comthieme-connect.com Under weakly acidic conditions, the mechanism is believed to involve the reaction of urea with protonated forms of glyoxal, such as protonated 2,2-dihydroxyacetaldehyde (p-G1). researchgate.netacs.orgglobethesis.com These reactions proceed through carbocation intermediates, which are key to the formation of the initial adducts. researchgate.netresearchgate.net The formation of 4,5-dihydroxy-2-imidazolidinone is a critical precursor step for the subsequent polymerization and crosslinking reactions.

Dimeric and trimeric units are formed through the condensation of the monomeric 4,5-dihydroxy-2-imidazolidinone units. This typically involves the reaction between the hydroxyl groups of the imidazolidinone rings, leading to the formation of ether linkages. While the direct dimerization of urea in aqueous solution is generally unstable, the formation of stable adducts with oxaldehyde allows for subsequent oligomerization. researchgate.net Computational studies on glyoxal itself show that it readily forms dimeric and trimeric hydrates in aqueous solutions, suggesting a propensity for oligomerization that carries over to its reaction products with urea. researchgate.net The formation of these small oligomers represents the initial stage of building the larger polymer networks.

| Unit Type | Key Intermediate/Product | Formation Pathway | Reaction Conditions |

|---|---|---|---|

| Monomer | 4,5-dihydroxy-2-imidazolidinone | Cyclocondensation of 1 mole urea and 1 mole oxaldehyde. mdpi.com | Acidic or basic catalysis in aqueous solution. mdpi.comthieme-connect.com |

| Dimer | Bis(4,5-dihydroxy-2-imidazolidinone) ether | Condensation between hydroxyl groups of two monomer units. | Typically follows monomer formation, often with heating. |

| Trimer | Linear or branched ether-linked oligomers | Further condensation of monomers onto dimeric units. | Continuation of condensation process under similar conditions. |

Branching and Crosslinking Reactions in Complex Networks

Following the formation of initial oligomers, the reaction proceeds to build complex, three-dimensional networks through extensive branching and crosslinking. This process is the basis for the formation of urea-glyoxal (UG) resins. researchgate.netresearchgate.net The hydroxyl groups on the 4,5-dihydroxy-2-imidazolidinone rings are the primary sites for these subsequent reactions.

Under curing conditions, which often involve heat and continued catalysis, these hydroxyl groups condense to form ether bridges (C-O-C) between the oligomer chains. globethesis.com This crosslinking transforms the soluble, low-molecular-weight oligomers into an insoluble, rigid thermoset polymer network. cnrs.fr The extent of crosslinking is a critical factor that determines the mechanical and thermal properties of the final resin.

Studies have shown that oxaldehyde can also react with the macromolecules of existing urea-formaldehyde (UF) resins, which speeds up the crosslinking process and forms a three-dimensionally branched structure. cnrs.fr This indicates that oxaldehyde and its initial adducts are highly reactive toward available amine and hydroxyl functional groups, facilitating the creation of a dense network. The reaction can be visualized as the initial linear or lightly branched chains becoming interconnected at multiple points, leading to a significant increase in molecular weight and viscosity, eventually resulting in gelation and solidification. cnrs.fr

Formation of High Molecular Weight Nitrogen-Containing Condensates (up to 1000 Da)

The final stages of the oxaldehyde-urea polycondensation are characterized by the formation of high molecular weight condensates. Analytical techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) have been instrumental in identifying the structures and molecular weight distribution of these complex products. researchgate.netglobethesis.comunirioja.es

Research has confirmed the presence of a wide range of oligomeric species in the resulting resins. unirioja.es In complex systems involving tannin, glyoxal, and urea, electrospray ionization mass spectrometry (ESI-MS) has identified various condensates, demonstrating the buildup of molecular weight through successive additions of the reactive components. For instance, species corresponding to the combination of tannin units with one or more glyoxal-urea adducts have been detected. unirioja.es

Advanced Spectroscopic and Analytical Characterization of Oxaldehyde Urea Chemical Structures

Infrared Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for identifying the functional groups within the oxaldehyde-urea polymer network. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of chemical bonds can be determined.

The presence of hydroxyl (-OH) and amine (N-H) groups is a key feature of oxaldehyde-urea resins. These groups are readily identified by their characteristic stretching vibrations in the high-frequency region of the IR spectrum.

A broad absorption band is typically observed in the region of 3600 cm⁻¹ to 3100 cm⁻¹. bio-conferences.orgunirioja.estechscience.com This broadening is due to the overlapping of O-H stretching vibrations from hydroxyl groups (including those from hydroxymethyl groups and absorbed water) and N-H stretching vibrations from primary and secondary amine and amide groups. bio-conferences.orgtechscience.comresearchgate.net In furanic-glyoxal foams, a related system, a wide peak between 3100 cm⁻¹ and 3500 cm⁻¹ is characteristic of O-H stretching, with its intensity growing as more glyoxal (B1671930) is used in the formulation. mdpi.com Specifically, in urea-formaldehyde resins, which share structural similarities, peaks around 3355 cm⁻¹ are assigned to N-H and O-H stretching. researchgate.net

Table 1: IR Frequencies for Hydroxyl and Amine Groups in Urea-Aldehyde Resins

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| -OH and -NH | Stretching | 3600 - 3100 | bio-conferences.orgunirioja.estechscience.com |

| -OH | Stretching | 3500 - 3100 | mdpi.com |

Note: The table presents a summary of typical wavenumber ranges for the specified functional groups based on related urea-aldehyde systems.

The carbonyl (C=O) and amide functionalities are central to the structure of urea (B33335) and its derivatives, and their IR signatures are crucial for characterization. The amide I band, which is primarily due to C=O stretching, and the amide II band, a combination of N-H bending and C-N stretching, are two of the most diagnostic peaks.

In urea-aldehyde resins, a strong absorption corresponding to the amide I (C=O stretching) is detected between 1637 cm⁻¹ and 1677 cm⁻¹. bio-conferences.orgresearchgate.net The amide II band (N-H bending and C-N stretching) appears around 1541-1554 cm⁻¹. bio-conferences.orgresearchgate.net In some glyoxal-urea systems, a distinct carbonyl band at approximately 1718 cm⁻¹ has been reported, which can be attributed to unconjugated carbonyl groups or unreacted glyoxal. unirioja.esacs.org The presence of C-N stretching is further confirmed by a band near 1342 cm⁻¹. unirioja.es

Table 2: IR Frequencies for Carbonyl and Amide Groups in Urea-Aldehyde Resins

| Band Name | Vibration Mode(s) | Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Amide I | C=O Stretching | 1637 - 1677 | bio-conferences.orgresearchgate.net |

| Amide II | N-H Bending & C-N Stretching | 1541 - 1554 | bio-conferences.orgresearchgate.net |

| Carbonyl | C=O Stretching (Unconjugated) | ~1718 | unirioja.esacs.org |

Note: This interactive table summarizes key IR absorption bands for carbonyl and amide groups.

During the condensation process of urea and aldehydes, ether linkages (-CH₂-O-CH₂-) can form, contributing to the cross-linked network. The detection of these bonds is important for evaluating the degree of polymerization. In studies of urea-formaldehyde resins, a characteristic absorption band for methylene (B1212753) ether bonds has been identified near 1157 cm⁻¹, with another characteristic peak appearing around 881 cm⁻¹. bio-conferences.org The formation of these ether linkages is noted to increase with higher glyoxal content in some formulations. cnrs.fr

The term "uronic ring" is sometimes used in the literature concerning urea-aldehyde resins, with skeletal vibrations assigned to the 780-800 cm⁻¹ region. bio-conferences.org In the broader context of carbohydrate chemistry, uronic acids are components of polysaccharides. mdpi-res.comrsc.orgnih.gov The pyranose ring structures within these carbohydrates exhibit characteristic vibrations from C-O-C and C-O-H moieties in the 1200-1000 cm⁻¹ range, which provides a reference for similar cyclic structures. mdpi.comresearchgate.net

Table 3: IR Frequencies for Methylene Ether Bonds and Ring Vibrations

| Structural Feature | Vibration Mode | Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Methylene Ether (-CH₂-O-CH₂-) | Stretching | ~1157 | bio-conferences.org |

| Methylene Ether Bond | Characteristic Peak | ~881 | bio-conferences.org |

| Uronic Ring | Skeletal Vibrations | 780 - 800 | bio-conferences.org |

Note: This table provides the assigned IR frequencies for ether linkages and ring structures based on urea-aldehyde and related systems.

Characterization of Carbonyl and Amide Groups

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural information at the atomic level. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N, NMR provides unambiguous data on the chemical environment, connectivity, and different species present in oxaldehyde-urea reaction mixtures.

Both ¹H and ¹³C NMR are routinely used to characterize the carbon-proton framework of urea-aldehyde resins. researchgate.net The chemical shifts in the spectra correspond to the different types of carbon and proton atoms in the molecular structure.

In ¹³C NMR spectra of analogous urea-formaldehyde resins, distinct regions are assigned to specific carbon environments. mdpi.com The carbonyl carbon of urea and its derivatives resonates in the 155-170 ppm range. researchgate.netmdpi.com Carbons in hydroxymethyl groups (-CH₂OH) are typically found between 65 and 72 ppm, while those in methylene bridges (-NH-CH₂-NH-) appear at 45-60 ppm. mdpi.com The region from 69 to 95 ppm is attributed to carbons in methylene ether bonds (-CH₂-O-CH₂-). mdpi.com

Table 4: Typical ¹³C NMR Chemical Shift Assignments for Urea-Aldehyde Resins

| Carbon Environment | Chemical Shift (ppm) | Source(s) |

|---|---|---|

| Carbonyl (C=O) | 155 - 170 | researchgate.netmdpi.com |

| Methylene Ether (-CH₂-O-CH₂-) | 69 - 95 | mdpi.com |

| Hydroxymethyl (-CH₂OH) | 65 - 72 | mdpi.com |

Note: This interactive table outlines the characteristic ¹³C NMR chemical shifts for different carbon structures in urea-aldehyde condensates.

Given that the key reactions between urea and aldehydes directly involve the nitrogen atoms, ¹⁵N NMR spectroscopy offers exceptional insight into the reaction mechanism and the resulting structures. osf.ionih.gov Due to its higher spectral dispersion and the direct involvement of nitrogen in bond formation, ¹⁵N NMR can provide a significantly greater level of detail compared to ¹H or ¹³C NMR. nih.gov

The use of ¹⁵N-enriched urea has been particularly effective in these studies. osf.ionih.gov This technique allows for the clear distinction and separation of signals from various reaction intermediates and products, such as monomethylol urea, symmetric and asymmetric dimethylol urea, trimethylol urea, and methylene-bridged urea. osf.ionih.gov Furthermore, ¹⁵N NMR has been instrumental in confirming the existence of transient species like hemiformals of methylol urea, which are crucial intermediates in the polymerization process. osf.io The detailed signal assignment possible with ¹⁵N NMR is fundamental to building an accurate model of the complex reaction network. nih.gov

Distinction of Symmetric and Asymmetric Dimethylol Urea

The initial reaction between urea and an aldehyde like oxaldehyde or formaldehyde (B43269) results in methylol ureas. When two methylol groups are added, they can form either symmetric (N,N'-dimethylolurea) or asymmetric (N,N-dimethylolurea) isomers. Distinguishing between these is crucial for understanding the subsequent condensation pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. While ¹H and ¹³C NMR can provide valuable information, ¹⁵N NMR spectroscopy is particularly powerful for making an unambiguous distinction. unirioja.esacs.orgglobethesis.com Studies on the analogous urea-formaldehyde (UF) system, which shares reaction principles with the oxaldehyde-urea system, have shown that the higher spectral dispersion of ¹⁵N NMR and the direct involvement of the nitrogen atoms in the bonding changes allow for clear differentiation between the symmetric and asymmetric forms. unirioja.esacs.org Research using ¹⁵N-enriched urea has been instrumental in creating detailed NMR signal assignments for monomethylol urea, symmetric and asymmetric dimethylol urea, and trimethylol urea. unirioja.esacs.orgnih.gov Furthermore, specific methods employing ¹H NMR of solutions in deuterium (B1214612) oxide (D₂O) have been successfully developed to identify and assign signals for both symmetric and asymmetric dimethylol urea in the initial stages of condensation. researcher.life

Table 1: Spectroscopic Techniques for Isomer Distinction

| Spectroscopic Method | Key Findings | Reference |

|---|---|---|

| ¹⁵N NMR | Provides the most detailed and unambiguous distinction between symmetric and asymmetric dimethylol urea due to high spectral dispersion at the nitrogen centers. | unirioja.es, acs.org |

| ¹³C NMR | Used in conjunction with other NMR methods to characterize urea-formaldehyde adducts and resins. | nih.gov |

| ¹H NMR (in D₂O) | Enables observation and assignment of signals for both symmetric and asymmetric isomers during the initial condensation reactions. | researcher.life |

Confirmation of Hemiformals of Methylol Ureas

In the presence of excess aldehyde, methylol ureas can further react to form hemiformals. The existence of these species has been definitively confirmed through detailed NMR studies. unirioja.esacs.orgmdpi.com These investigations, primarily on UF resins, have identified the spectral signatures corresponding to the hemiformals of methylol ureas. unirioja.esacs.org The formation of hemiformals is a key step in the reaction network, influencing the availability of reactive species for further condensation. mdpi.com Specifically, ¹H NMR spectroscopy has been used to observe the formation of hemiformals during the initial phases of the condensation process in a neutral solution. researcher.life

Mass Spectrometry for Molecular Weight and Oligomer Distribution

Mass spectrometry (MS) is indispensable for determining the molecular weight of the resulting polymers and mapping the distribution of various oligomeric species.

MALDI-TOF-MS for High Molecular Weight Product Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is exceptionally well-suited for the analysis of complex polymer systems like oxaldehyde-urea resins. It allows for the characterization of high molecular weight oligomers and provides insight into the repeating units and end-groups of the polymer chains. researchgate.net

In studies of glyoxal-urea-formaldehyde (GUF) resins, MALDI-TOF-MS has been used to identify the distribution of oligomers. researcher.liferesearchgate.net These analyses revealed two primary repeating motifs in the mass spectra, one of 175 ±1 Da and another of 161 ± 1 Da. researcher.life Similarly, analysis of urea-glyoxal (UG) resins identified a preponderant linearity of the oligomers formed. nih.gov The technique is sensitive enough to track the progression of the polymerization by monitoring the decrease in lower-mass species, like monomethylol urea, and the corresponding increase in higher molecular weight homologues. researchgate.net Research has confirmed the formation of ether bridges (-CH-O-CH-) in glyoxal resins, which are analogous to the methylene ether bridges in UF resins. nih.gov

Analysis of Five- and Six-membered Non-aromatic Heterocycles

The reaction between oxaldehyde and urea can lead to the formation of stable five- and six-membered heterocyclic rings. A key five-membered heterocyclic compound formed is 4,5-dihydroxy-2-imidazolidinone, which results from the condensation of one molecule of glyoxal with one molecule of urea. mdpi.com This structure serves as a fundamental building block that can further react, for instance, with formaldehyde to form derivatives like 1,3-bis(hydroxymethyl)-4,5-dihydroxy-2-imidazolidinone (DMDHEU). mdpi.com

Six-membered rings, such as tetrahydropyrimidine-2-one derivatives, can also be synthesized through multicomponent reactions like the Biginelli reaction, which involves an aldehyde, urea, and a β-keto ester. rjstonline.com The structural characterization of these heterocyclic compounds relies on a combination of techniques, including mass spectrometry and NMR, to confirm their formation and purity. rjstonline.com Pyrolysis studies of wood treated with UF resin have also detected the formation of various nitrogen-containing heterocycles, including pyrimidine (B1678525) and piperazine, demonstrating the tendency of these reactants to form cyclic structures under certain conditions. ncsu.edu

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate electronic transitions within the molecular structure, providing valuable information on chromophores and the extent of conjugation. The development of conjugated systems is a key indicator of certain reaction pathways, particularly those involving dehydration and the formation of C=N bonds. researchgate.net

In glyoxal-urea (GU) and glyoxal-urea-formaldehyde (GUF) resins, the appearance of an absorption peak corresponding to a π→π* transition in the UV-Vis spectrum confirms the presence of conjugated structures. globethesis.com Studies have shown that the reaction between urea and dicarbonyls like methylglyoxal (B44143) (an oxaldehyde derivative) can produce "brown carbon," a class of light-absorbing organic compounds, with new chromophores appearing in the UV-visible spectrum. acs.org The extension of conjugation results in a bathochromic shift, where the maximum absorption (λmax) moves to a longer wavelength. libretexts.org For example, analysis of modified urea-formaldehyde resins has identified strong absorption peaks around 232 nm, attributed to the π–π* transitions within conjugated domains. nih.gov UV-Vis spectra for these types of resins are typically recorded across a wide range, such as 200-1100 nm, and are often compared with theoretically calculated spectra to aid in structural assignments. bio-conferences.org

Table 2: UV-Vis Spectroscopy Findings for Oxaldehyde-Urea Systems

| Analyte/System | Spectroscopic Observation | Interpretation | Reference |

|---|---|---|---|

| GU and GUF Resins | Adsorption peak of the π→π* transition appears. | Confirms the existence of conjugated structures within the resin. | globethesis.com |

| Urea-Methylglyoxal | Production of "brown carbon" with new chromophores. | Indicates formation of light-absorbing, conjugated molecules. | acs.org |

| Modified UF Resins | Strong absorption peak at 232 nm. | Attributed to π–π* transition of C–C conjugated domains. | nih.gov |

Raman Spectroscopy for Vibrational Fingerprinting and Process Monitoring

Raman spectroscopy provides a unique vibrational "fingerprint" for molecules, making it an excellent tool for qualitative identification, structural analysis, and real-time reaction monitoring. scitechdaily.commdpi.com It is particularly advantageous for studying aqueous systems and for in-situ process analysis.

The technique has been successfully applied to monitor reactions involving urea derivatives. nih.gov For example, the carbon-nitrogen stretching mode of urea is observable in Raman spectra. frontiersin.org In studies of glyoxal, Raman spectroscopy has been used to investigate the complex equilibria between its various hydrated and oligomeric forms in aqueous solutions, confirming that in solution, both of glyoxal's carbonyl groups become hydrated. nih.gov

A significant application of this technique is as a Process Analytical Technology (PAT) tool. In-line Raman spectroscopy has been used to monitor polymorphic conversions during urea formation reactions at the pilot scale, providing critical real-time data that is not easily obtainable through conventional offline testing. hovione.com This allows for enhanced process understanding and control. By tracking specific Raman bands, the consumption of reactants and the formation of products and intermediates can be monitored, enabling the study of reaction kinetics and mechanisms. hovione.comrsc.org

Table 3: List of Compounds

| Compound Name |

|---|

| Oxaldehyde (Glyoxal) |

| Urea |

| N,N'-dimethylolurea (Symmetric) |

| N,N-dimethylolurea (Asymmetric) |

| Monomethylol urea |

| Trimethylol urea |

| Hemiformal |

| 4,5-dihydroxy-2-imidazolidinone |

| 1,3-bis(hydroxymethyl)-4,5-dihydroxy-2-imidazolidinone (DMDHEU) |

| Tetrahydropyrimidine-2-one |

| Pyridine |

| Pyrimidine |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. In the context of oxaldehyde-urea compounds, XPS provides critical insights into the molecular structure, particularly the nature of the carbon, nitrogen, and oxygen bonding that defines the polymeric network.

The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. The binding energy is characteristic of the element and its chemical environment, allowing for the identification of different functional groups.

Detailed Research Findings:

Research on oxaldehyde-urea and related resins, such as those modified with other components like melamine (B1676169) or used in composites, has utilized XPS to elucidate the complex chemical structures formed during polymerization. High-resolution scans of the C 1s, N 1s, and O 1s regions are of particular interest.

The deconvolution of the high-resolution C 1s spectrum typically reveals several peaks corresponding to different carbon environments. In glyoxal-urea-formaldehyde (GUF) resins, the formation of Schiff base structures (C=N) has been identified at a binding energy of approximately 288.4 eV. researchgate.net The C 1s spectrum can generally be fitted with components representing C-C/C-H bonds (typically around 284.8 eV, often from adventitious carbon used for charge correction), C-N bonds (aminol-type linkages), C-O bonds (from hydroxyl groups on the glyoxal unit), and C=O bonds (from the urea component).

The N 1s spectrum provides information on the nitrogen-containing functional groups. Different nitrogen environments, such as amine (-NH2), imine (-N=C-), and amide (N-C=O) groups, can be distinguished by their characteristic binding energies. For instance, the primary amine groups of urea will have a different binding energy than the nitrogen atoms incorporated into the cross-linked polymer structure.

The O 1s spectrum helps in identifying oxygen-containing functionalities. The key components are typically the carbonyl group (C=O) from the urea molecule and the hydroxyl groups (-OH) present in the dihydroxyethylene urea monomer, which is a primary reaction product of oxaldehyde and urea. In studies of related systems like melamine-glyoxal resins, peaks for C=O and C-O bonds have been identified at approximately 533.6 eV and 531.23 eV, respectively. nih.gov

Elemental Composition Data:

The following table presents a typical elemental surface composition for a resin derived from a reaction involving glyoxal, based on data from related studies. The exact percentages can vary depending on the specific synthesis conditions and the molar ratio of the reactants.

| Element | Atomic Concentration (%) |

| Carbon (C) | 55 - 65 |

| Nitrogen (N) | 20 - 30 |

| Oxygen (O) | 10 - 20 |

Interactive Data Table: Deconvoluted High-Resolution XPS Spectra

This table summarizes the typical binding energies for the various chemical states of carbon, nitrogen, and oxygen observed in oxaldehyde-urea and analogous resin systems. Users can sort the data by element, chemical bond, or binding energy.

| Element | Core Level | Chemical Bond | Binding Energy (eV) |

| Carbon | C 1s | C-C / C-H | ~284.8 |

| Carbon | C 1s | C-N / C-O | ~286.0 - 287.0 |

| Carbon | C 1s | C=N (Imine/Schiff Base) | ~288.4 researchgate.net |

| Carbon | C 1s | N-C=O (Amide) / O-C-O | ~288.5 - 289.0 |

| Nitrogen | N 1s | C-N (Amine/Amide) | ~399.5 - 400.5 |

| Nitrogen | N 1s | N-C=N | ~401.0 - 402.0 |

| Oxygen | O 1s | C-O | ~531.2 - 532.0 nih.gov |

| Oxygen | O 1s | C=O | ~532.5 - 533.6 nih.gov |

These XPS findings are crucial for confirming the formation of the desired polymeric structures and for understanding the cross-linking mechanisms in oxaldehyde-urea based materials. The relative areas of the deconvoluted peaks can also provide quantitative information about the prevalence of different functional groups on the material's surface.

Computational and Theoretical Investigations of Oxaldehyde Urea Systems

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate reaction mechanisms between oxaldehyde (glyoxal) and urea (B33335). researchgate.netacs.org These computational methods provide detailed insights into the structures and energies of molecules, which are crucial for understanding chemical reactivity. researchgate.netnumberanalytics.com

Geometry Optimization and Energy Calculations of Intermediates and Transition States

A critical aspect of computational chemistry is the geometry optimization of all stationary points on a potential energy surface, including reactants, intermediates, transition states, and products. mdpi.comfaccts.de This process identifies the most stable molecular structures by minimizing their energy. researchgate.netcp2k.org For the oxaldehyde-urea system, theoretical calculations have been employed to fully optimize the geometries of various species involved in the reaction. bio-conferences.org

Under weakly acidic conditions, the reaction between glyoxal (B1671930) and urea is complex. Glyoxal can exist in different forms in an aqueous solution, including its protonated form (p-G) and hydrated forms like protonated 2,2-dihydroxyacetaldehyde (p-G1). researchgate.netacs.orgresearchgate.net DFT calculations have shown that the addition reactions of urea with these protonated species lead to the formation of key carbocation reactive intermediates, such as C-p-UG and C-p-UG1. researchgate.netresearchgate.net The energy barriers for the formation of these intermediates are relatively low, in the range of 30-40 kJ/mol, indicating that these pathways are favorable. researchgate.net

In contrast, the direct addition of urea to non-protonated glyoxal or its hydrated form involves a high-energy four-membered ring transition state, with a significant energy barrier of over 130 kJ/mol. researchgate.net This suggests that the reaction primarily proceeds through the protonated species. researchgate.netacs.orgresearchgate.net The calculated energies help in identifying the most plausible reaction pathways by comparing the stability of intermediates and the energy required to overcome transition state barriers.

Calculated Energy Barriers for Oxaldehyde-Urea Reactions

| Reactants | Product Intermediates | Energy Barrier (kJ/mol) | Reaction Condition |

|---|---|---|---|

| Urea + Protonated Glyoxal (p-G) | C-p-UG | 30-40 | Weakly Acidic |

| Urea + Protonated 2,2-dihydroxyacetaldehyde (p-G1) | C-p-UG1 | 30-40 | Weakly Acidic |

| Urea + Glyoxal (G) | - | >130 | - |

Vibrational Frequency Analysis for Structural Confirmation

Following geometry optimization, vibrational frequency analysis is performed to confirm the nature of the stationary points. bio-conferences.orgsci-hub.se A stable molecule (a minimum on the potential energy surface) will have all real (positive) vibrational frequencies. sci-hub.se A transition state, which represents a saddle point, is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Theoretical vibrational spectra for urea and its derivatives have been calculated using DFT methods and show good agreement with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.netnih.gov For instance, the calculated frequencies for the C=O stretching vibration in urea are very close to the experimentally observed values. sci-hub.se This agreement validates the accuracy of the computational model and the optimized geometries, providing confidence in the predicted structures of intermediates and transition states in the oxaldehyde-urea reaction. nih.gov

HOMO-LUMO Analysis and Molecular Electrostatic Potential Surfaces

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. chalcogen.roresearchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. chalcogen.roresearchgate.net Analysis of the HOMO and LUMO compositions helps to identify the sites most likely to be involved in nucleophilic and electrophilic attacks. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactive sites. researchgate.netavogadro.ccwuxiapptec.com It maps the electrostatic potential onto the electron density surface of a molecule, with different colors representing regions of varying electron density. avogadro.ccwuxiapptec.com Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are prone to nucleophilic attack. avogadro.ccwuxiapptec.com For urea, the MEP surface clearly shows the localization of negative potential around the oxygen atom, identifying it as a primary site for interaction. researchgate.net In the context of the oxaldehyde-urea reaction, MEP analysis helps to visualize the charge distribution and predict how the molecules will approach each other. schrodinger.com

Quantum Chemical Studies on Reaction Pathways and Energetics

Quantum chemical calculations provide a fundamental understanding of the reaction pathways and the associated energy changes in the oxaldehyde-urea system. acs.orgnih.govnih.gov These studies are essential for mapping out the entire reaction landscape and identifying the most energetically favorable routes.

Determination of Apparent Lowest-Energy Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a potential energy surface for the reaction. mdpi.com This allows for the determination of the apparent lowest-energy reaction pathway. acs.org For the reaction between urea and glyoxal, computational studies have indicated that mechanisms involving protonated species are significantly more favorable than those that are not. researchgate.netresearchgate.net

Theoretical calculations suggest that the reaction between urea and glyoxal can lead to the formation of a wide array of nitrogen-containing oligomeric compounds. acs.org The initial steps involve the formation of carbon-nitrogen bonds, and the subsequent reactions can produce high-molecular-weight products. acs.org The lowest-energy pathways identified through these studies are crucial for predicting the major products formed under specific reaction conditions.

Proton-Mediated Processes in Aqueous Environments

The presence of water and the pH of the solution play a critical role in the reaction between oxaldehyde and urea. nih.govrsc.orgnih.gov In aqueous environments, glyoxal exists in equilibrium with its hydrated forms. researchgate.net Theoretical studies have shown that proton-mediated processes are key to the reaction mechanism. acs.org

Molecular Dynamics Simulations for Oligomerization and Supramolecular Assembly

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the dynamic processes of oligomerization and supramolecular assembly in oxaldehyde-urea systems. These simulations provide atomistic-level insights into the complex, non-covalent interactions that govern the formation of larger structures from individual monomer units. While direct and extensive MD studies specifically on oxaldehyde-urea oligomerization are emerging, principles can be drawn from simulations of closely related systems, such as urea nucleation and the assembly of urea derivatives.

Research combining experimental work with computational methods has shown that the reaction between urea and glyoxal (oxaldehyde) can lead to a wide variety of oligomers. researchgate.net These processes result in five- and six-membered non-aromatic heterocycles that self-assemble into chain-like or dendritic structures with masses up to 1000 Da. researchgate.net The interpretation of these regular patterns relies on computational modeling to understand the underlying assembly mechanisms. researchgate.netunex.es

MD simulations of urea nucleation from aqueous solutions have revealed a two-step mechanism that likely parallels the initial stages of oxaldehyde-urea assembly. nih.gov Initially, large fluctuations in concentration lead to the formation of dense, disordered clusters of urea molecules. nih.gov Subsequently, within these amorphous aggregates, embryonic crystal nuclei begin to form. nih.gov This two-step process, moving from a disordered cluster to a more ordered nucleus, is a departure from classical nucleation theory and highlights the importance of intermediate, non-crystalline states. nih.gov Such simulations, often employing enhanced sampling techniques like well-tempered metadynamics, can compute the free-energy profile of the phase transition, providing quantitative data on the stability of intermediates and the energy barriers to nucleation. nih.gov

The accuracy of these simulations is critically dependent on the force field parameters used to describe the interactions between atoms. Validated molecular models for urea, designed for use with common water models in biomolecular simulations, are essential for achieving results that correlate well with experimental data on properties like density, enthalpy of mixing, and diffusion. researchgate.net

The findings from MD simulations on related urea systems provide a framework for understanding oxaldehyde-urea assembly. The primary driving forces are hydrogen bonding and π-π interactions, which dictate the formation of specific structural motifs. For instance, simulations can track the formation and stability of hydrogen-bonded networks, which are crucial for the gelation and self-assembly of various urea derivatives. nih.gov In the context of oxaldehyde-urea, MD can elucidate how the introduction of the oxaldehyde moiety modifies the hydrogen-bonding patterns and steric factors, leading to the specific supramolecular architectures observed experimentally.

| Simulation Target | Method | Key Findings | Relevant Insights for Oxaldehyde-Urea |

| Urea Nucleation | Well-Tempered Metadynamics MD | Nucleation follows a two-step mechanism: formation of a dense, disordered cluster followed by ordering into crystal nuclei. nih.gov | Suggests initial oxaldehyde-urea oligomers may form within amorphous, urea-rich aggregates before adopting more defined structures. |

| Urea-Water Mixtures | Molecular Dynamics (MD) | Validation of force field parameters is critical for accurately reproducing experimental properties like density and hydration free energy. researchgate.net | Emphasizes the need for robust, validated force fields to accurately model the complex interactions in aqueous oxaldehyde-urea systems. |

| Urea Derivative Gels | High-Speed Atomic Force Microscopy & Theoretical Modeling | Gelation involves a nucleation process, with evidence for a tetrameric or octameric nucleus. Fiber growth is directional, driven by hydrogen bonding. nih.gov | Provides a model for how oxaldehyde-urea oligomers might progress from small nuclei to extended, fibrous supramolecular structures. |

| CO2 Hydrate Growth with Urea | Molecular Dynamics (MD) | Urea can act as a kinetic promoter by enhancing mass transport and catalyzing cage formation at interfaces. rsc.org | Demonstrates that MD can reveal the catalytic or promoting role of urea in complex assembly processes, a potential function in its co-reaction with oxaldehyde. |

Tight-Binding Methods for Large-Scale System Modeling (e.g., SCC-DFTB)

For modeling large-scale oxaldehyde-urea systems, which can involve hundreds or thousands of atoms, traditional Density Functional Theory (DFT) methods become computationally prohibitive. The Self-Consistent Charge Density Functional Tight-Binding (SCC-DFTB) method offers a compelling alternative, providing a balance between computational cost and quantum mechanical accuracy. nih.govscielo.br SCC-DFTB is an approximate DFT method derived from a second-order expansion of the DFT total energy with respect to electron density fluctuations. nih.govarxiv.org This simplification, along with the use of a minimal basis set and pre-parameterized two-center integrals, makes the method orders of magnitude faster than conventional DFT. nih.govscm.com

The SCC-DFTB method has proven to be a promising tool for studying systems where oxaldehyde (glyoxal) is a key component. For example, SCC-DFTB has been successfully used to investigate the adsorption of glyoxal and its photolysis products on the surface of large atmospheric ice nanoparticles (containing up to 270 water molecules). awi.de In such studies, SCC-DFTB calculations of structures, energies, and vibrational frequencies were shown to be in good agreement with higher-level DFT results, but at a fraction of the computational expense. awi.de This makes the method particularly suitable for exploring the potential energy surfaces of large, complex systems, such as the interaction of oxaldehyde-urea oligomers with surfaces or their assembly into larger aggregates.

There are several "flavors" of the DFTB method, each offering different levels of theory. The non-self-consistent DFTB is the fastest, while SCC-DFTB (also called DFTB2) adds a self-consistency cycle to account for charge density fluctuations, which improves the description of polar bonds. scm.com A further extension, DFTB3, improves the description of hydrogen-bonded complexes and proton affinities, which is highly relevant for the hydrogen-bond-driven assembly of oxaldehyde-urea systems. scm.com

Despite its speed, SCC-DFTB has known limitations. It has been shown to have inaccuracies in predicting the structural and dynamic properties of proton transport in bulk water, sometimes predicting an over-coordinated excess proton. nih.gov Therefore, benchmarking against higher-level DFT methods is crucial when applying it to new systems to understand its level of accuracy and potential limitations. nih.gov For systems like magnetite, the inclusion of an on-site Coulomb correction (DFTB+U) has been shown to yield results in quantitative agreement with more expensive DFT+U and hybrid functional methods, demonstrating the method's adaptability. arxiv.org

In the context of oxaldehyde-urea systems, SCC-DFTB could be employed to model the reaction and condensation mechanisms in large oligomeric or polymeric environments, which are too large for standard DFT. It would allow for the investigation of electronic structure properties across extended supramolecular assemblies, providing insights into how properties evolve with system size and morphology. scielo.br

| Method Variant | Key Features & Applications | Strengths for Oxaldehyde-Urea Systems | Potential Limitations |

| Standard DFTB | Non-self-consistent, fastest variant. Suitable for initial structural explorations of very large systems. scielo.br | Rapidly exploring potential conformations of large oligomers and polymers. | Less accurate for systems with significant charge transfer or polar bonds. |

| SCC-DFTB (DFTB2) | Self-consistent treatment of charge fluctuations. scm.com | Improved description of the polar C=O and N-H bonds central to oxaldehyde-urea interactions. | Can struggle with describing proton transport and hydrogen bond dynamics accurately without specific parameterization. nih.gov |

| DFTB3 | Third-order extension, improves description of hydrogen bonds and proton affinities. scm.com | High relevance for accurately modeling the hydrogen-bond networks that drive supramolecular assembly in oxaldehyde-urea. | Still an approximate method; requires careful benchmarking for reaction energies. |

| SCC-DFTB+U | Includes an on-site Coulomb correction term (U) for localized d or f electrons. arxiv.org | Not directly applicable to oxaldehyde-urea but demonstrates the method's extensibility for specific electronic challenges. | N/A |

Polymer Chemistry and Macromolecular Architecture of Oxaldehyde Urea Systems

Formation and Chemical Nature of Urea-Glyoxal (UG) Resins

Urea-glyoxal (UG) resins are synthesized through the reaction of urea (B33335) and glyoxal (B1671930), a non-volatile and less toxic alternative to formaldehyde (B43269). mdpi.com This reaction can proceed under acidic conditions, where glyoxal, a simple aliphatic binary aldehyde, reacts with urea to form amino resins that share structural and property similarities with urea-formaldehyde (UF) resins. techscience.comresearchgate.net The reaction of urea with glyoxal can lead to the formation of various products, including mono-, di-, and tri-substituted ureas, as well as higher molecular weight polymers through condensation, hydrolysis, and polymerization. ontosight.ai

The synthesis of UG resins is often carried out under weak acid conditions (pH 4-5). nih.govresearchgate.net The process can involve a multi-step approach. For instance, glyoxal (40%) can be reacted with an initial portion of urea at around 75°C, followed by the addition of a second portion of urea. nih.gov The reaction is then typically neutralized or made slightly alkaline for storage. nih.gov The molar ratio of glyoxal to urea is a critical parameter influencing the properties of the resulting resin. nih.gov

However, a significant challenge in the direct substitution of formaldehyde with glyoxal is the formation of UG resins with a low degree of polymerization. techscience.comtechscience.com This is attributed to the lower reactivity of glyoxal compared to formaldehyde, resulting in resins with poorer bonding performance and water resistance, which has limited their application in industries like wood adhesion. researchgate.netresearchgate.net Research has focused on overcoming this by modifying the synthesis process to enhance the degree of polymerization and crosslinking. techscience.comresearchgate.net

Architectural Variations in Modified Urea-Glyoxal Polymers

To improve the properties of UG resins, various architectural modifications have been developed, incorporating other monomers to create more complex and robust polymer networks.

Hexanediamine-Urea-Glyoxal (HUG) Polycondensation Resins

A promising approach to enhance the degree of polymerization is to pre-react urea with hexamethylenediamine (B150038) (HDM) to form a polyurea, which is then condensed with glyoxal to produce hexanediamine-urea-glyoxal (HUG) resins. techscience.comresearchgate.net In this method, urea and hexamethylenediamine undergo deamination to create polyurea (HU), which then reacts with glyoxal. techscience.comresearchgate.net This reaction can involve both addition and Schiff base formation between the polyurea and glyoxal. techscience.com

The synthesis of HUG resins typically involves dissolving the HU powder in a glyoxal solution at a controlled pH (e.g., 4.5) and temperature (e.g., 45°C), followed by heating to a higher temperature (e.g., 90°C) to facilitate polymerization. techscience.comresearchgate.net The properties of the resulting HUG resin, such as viscosity and solids content, are influenced by the amount of glyoxal used. techscience.com Increasing the glyoxal content generally leads to a higher molecular weight, resulting in increased viscosity and solids content. techscience.com

| Resin | Glyoxal Addition (mol) | Viscosity (mPa·s) | Solids Content (%) |

|---|---|---|---|

| HUG1 | 0.50 | 180 | 43.6 |

| HUG2 | 0.75 | 210 | 45.8 |

| HUG3 | 1.00 | 260 | 48.9 |

| HUG4 | 1.25 | 230 | 47.2 |

Data sourced from Zhang et al. (2024) techscience.com

These HUG resins have demonstrated significantly improved bonding strength and water resistance compared to simple UG resins, making them viable for applications such as wood adhesives. techscience.comresearchgate.net

Tannin-Glyoxal-Urea (TGU) Thermosetting Matrices

Tannins, which are natural polyphenolic compounds, can be incorporated into the urea-glyoxal system to create bio-based thermosetting resins known as tannin-glyoxal-urea (TGU) resins. unirioja.esubiobio.cl The synthesis involves a co-polycondensation reaction of tannin, glyoxal, and urea. unirioja.esubiobio.cl Typically, urea and glyoxal are first reacted under specific pH and temperature conditions, followed by the addition of tannin. unirioja.esubiobio.cl For example, a G/U molar ratio of 2 can be reacted at 80°C and a pH of 10, before adding mimosa tannin at 60°C. unirioja.esubiobio.cl

The inclusion of tannin, which can react with glyoxal, contributes to the formation of a more robust and cross-linked chemical network. unirioja.esubiobio.cl Fourier transform infrared spectroscopy (FTIR) has confirmed that the –(OH)CH–NH– group plays a primary role in the cross-linking of TGU resins. unirioja.esubiobio.cl These resins exhibit improved mechanical properties and heat resistance compared to their constituent components alone. unirioja.es

| Resin Type | Mimosa Tannin (g) | Glyoxal (40%) (g) | Urea (g) | Tung Oil (g) | p-TSA (30%) (g) | NaOH (40%) (g) |

|---|---|---|---|---|---|---|

| TGU1 | 100 | 72.5 | 15 | 10 | 2 | - |

| TGU2 | 100 | 72.5 | 15 | 10 | - | 2 |

Data sourced from Zhang et al. (2021) unirioja.esubiobio.cl

Glyoxal-Monomethylol Urea (G-MMU) Resins

Another architectural variation involves the reaction of glyoxal with monomethylol urea (MMU) to form glyoxal-monomethylol urea (G-MMU) resins. nih.govresearchgate.net MMU is itself a product of the reaction between urea and formaldehyde. globalscientificjournal.comjsaer.com The synthesis of G-MMU resins is typically conducted under acidic conditions (e.g., pH 4-5). nih.govacs.org The process involves heating a mixture of glyoxal and MMU, followed by the addition of urea. nih.gov

These G-MMU resins are alternating copolymers that have shown excellent water resistance and long-term storage stability, distinguishing them from traditional urea-formaldehyde adhesives. nih.govacs.org The presence of long side chains in the G-MMU polymer structures, as indicated by X-ray diffraction studies, is believed to contribute to their superior adhesion strength. nih.gov Spectroscopic analysis has revealed that G-MMU resins are rich in carbon and hydroxyl groups. acs.org

Understanding Degree of Polymerization and Crosslinking Density in Polymeric Networks

The degree of polymerization and crosslinking density are fundamental parameters that dictate the macroscopic properties of UG-based resins, such as their mechanical strength and water resistance.

Simply replacing formaldehyde with glyoxal in urea resin synthesis typically yields a low degree of polymerization. techscience.comresearchgate.net This is a consequence of glyoxal's lower reactivity compared to formaldehyde, leading to a less extensive polycondensation reaction. researchgate.netresearchgate.net The resulting polymers have insufficient molecular weight for effective adhesion in demanding applications. techscience.com

Architectural modifications are a direct strategy to increase both the degree of polymerization and the crosslinking density. The HUG resin system exemplifies this, where the pre-polymerization of urea and hexamethylenediamine creates a larger monomeric unit (polyurea) before the final crosslinking with glyoxal. techscience.comresearchgate.net This leads to a more developed and cross-linked network structure, providing good bonding results. researchgate.net

Similarly, in TGU resins, the trifunctional nature of tannin flavonoids allows for a higher crosslinking density. unirioja.es The reaction of tannin with both glyoxal and urea derivatives creates a more robust and chemically resistant network structure. unirioja.esubiobio.cl The incorporation of glyoxalated tannin into urea-formaldehyde resins has also been shown to result in a hardened structure with a high content of methylene (B1212753) bonds, improving bonding strength. researchgate.net

In G-MMU resins, the formation of alternating copolymers with long side chains suggests a complex architecture that enhances adhesion. nih.gov The crosslinking in these systems can be accelerated by certain catalysts, which promote the formation of a three-dimensional network. researchgate.net Dynamic thermomechanical analysis (DMA) is a technique used to study the curing process and infer the development of the cross-linked network in these resins. researchgate.netnih.gov

Supramolecular Oligomerization and Self-Assembly Phenomena

The reaction between urea and glyoxal is not limited to the formation of simple polymers but can also lead to a diverse range of oligomers through supramolecular self-assembly. rsc.org Research has shown that these reactions can produce a vast repertoire of oligomers where five- and six-membered non-aromatic heterocycles self-assemble into chain-like or dendritic structures with masses up to 1000 Da. rsc.orgresearchgate.net

This process is thought to occur through S_N-type mechanisms involving hydrated or protonated species. rsc.org The resulting supramolecular oligomeric mixtures can be isolated, opening possibilities for the creation of novel urea-containing polymers. rsc.org This phenomenon highlights the inherent tendency of the urea-glyoxal system to form ordered, albeit non-covalent, larger structures.

Thermal Behavior and Network Stability Analysis (e.g., DSC, TGA, DMA)

The thermal characteristics and network stability of oxaldehyde-urea based resins are critical parameters that dictate their curing behavior and performance in final applications. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) are employed to elucidate these properties.

Detailed Research Findings

Differential Scanning Calorimetry (DSC)

DSC is utilized to study the curing behavior of oxaldehyde-urea resins by measuring the heat flow associated with chemical reactions as a function of temperature. The curing of these resins is an exothermic process, and the characteristics of the exothermic peak provide insight into the reaction kinetics and curing temperature.

For pure urea-glyoxal (UG) resins, the peak curing temperature (Tpeak) is observed at approximately 103°C. nih.govmdpi.com The addition of catalysts can significantly alter this behavior. For instance, when an acidic ionic liquid ([HNMP]HSO₄) is used as a catalyst, the Tpeak of the UG resin decreases to 77°C, indicating an acceleration of the curing reaction. nih.govmdpi.com

In more complex systems, such as hexamethylenediamine-urea-glyoxal (HUG) resins, a peak curing temperature of 105°C has been reported for optimized formulations, which is comparable to that of industrial urea-formaldehyde resins. techscience.com Some HUG formulations with excess glyoxal show two exothermic peaks, suggesting the presence of two different curing reaction systems. techscience.com Similarly, urea-lignin-glyoxal (ULG) resins exhibit a curing temperature of 105°C, which can be lowered to 89°C by incorporating an epoxy resin to enhance crosslinking. cnrs.fr

Other modified systems, like citric acid-hexamethylenediamine-glyoxal (CHG) and tannin-glyoxal-urea (TGU), also show distinct thermal behaviors. CHG resins can have curing peaks at 105°C or 118°C, depending on the molar ratio of the components. mdpi.com TGU resins may display a two-step exothermic reaction, with an initial peak at 87°C attributed to the reaction between glyoxal and urea. unirioja.es The addition of tannin and glyoxalated tannin to urea-formaldehyde resins has also been shown to lower the reaction temperature and accelerate the reaction speed. techscience.com

Interactive Table: DSC Curing Temperatures of Various Oxaldehyde-Urea Based Resins

| Resin System | Catalyst/Modifier | Peak Curing Temperature (Tpeak) | Citation |

| Urea-Glyoxal (UG) | None | ~103°C | nih.govmdpi.com |

| Urea-Glyoxal (UG) | Acidic Ionic Liquid | 77°C | nih.govmdpi.com |

| Hexamethylenediamine-Urea-Glyoxal (HUG2) | None | 105°C | techscience.com |

| Citric Acid-Hexamethylenediamine-Glyoxal (CHG-0.8) | None | 105°C | mdpi.com |

| Citric Acid-Hexamethylenediamine-Glyoxal (CHG-0.6) | None | 118°C | mdpi.com |

| Urea-Lignin-Glyoxal (ULG) | None | 105°C | cnrs.fr |

| Urea-Lignin-Glyoxal (ULG) | 5% Epoxy Resin | 89°C | cnrs.fr |

| Tannin-Glyoxal-Urea (TGU2) | None | 87°C (first peak) | unirioja.es |

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the cured oxaldehyde-urea networks. The analysis measures the mass loss of a sample as a function of increasing temperature.

For cured resins like the CHG system, TGA curves show limited weight loss in the 30–150°C range. mdpi.com The main stage of weight loss, indicating the destruction of the crosslinked network and polymer chain decomposition, typically occurs between 150°C and 400°C. researchgate.net Studies on tannin-glyoxal-urea (TGU) resins have shown that they possess a robust chemical network structure that contributes to good heat resistance, which can be superior to that of phenol-formaldehyde (PF) resins. unirioja.es Similarly, tannin-furfuryl alcohol-urea-glyoxal (TFUG) resins also exhibit higher heat resistance compared to PF resins. techscience.com When glyoxal-urea (GU) resins are used to treat wood, the thermal stability of the modified wood is improved compared to wood treated with glyoxal alone. rsc.org

Interactive Table: TGA Decomposition Stages for Oxaldehyde-Urea Resins